2-(1,3-benzodioxol-5-yloxy)-N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)acetamide
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Overview
Description
2-(2H-1,3-BENZODIOXOL-5-YLOXY)-N-(5-ETHYL-4-PHENYL-1,3-THIAZOL-2-YL)ACETAMIDE is a synthetic organic compound that belongs to the class of acetamides. This compound features a complex structure with multiple functional groups, including a benzodioxole moiety, a thiazole ring, and an acetamide linkage. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-BENZODIOXOL-5-YLOXY)-N-(5-ETHYL-4-PHENYL-1,3-THIAZOL-2-YL)ACETAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzodioxole Moiety: Starting from catechol, the benzodioxole ring can be formed through a cyclization reaction with formaldehyde.
Thiazole Ring Synthesis: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides.
Coupling Reactions: The benzodioxole and thiazole intermediates can be coupled through nucleophilic substitution or other coupling reactions to form the desired acetamide linkage.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole moiety.
Reduction: Reduction reactions can occur at the acetamide linkage or the thiazole ring.
Substitution: Nucleophilic or electrophilic substitution reactions can take place at various positions on the benzodioxole or thiazole rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, compounds with similar structures are often investigated for their potential as enzyme inhibitors or receptor modulators.
Medicine
Medicinal chemistry research may explore this compound for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In the industrial sector, such compounds can be used in the development of new materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2H-1,3-BENZODIOXOL-5-YLOXY)-N-(5-ETHYL-4-PHENYL-1,3-THIAZOL-2-YL)ACETAMIDE would depend on its specific biological target. Generally, it may interact with proteins or enzymes, altering their function through binding interactions. The benzodioxole and thiazole rings could play a role in these interactions by fitting into specific binding sites on the target molecules.
Comparison with Similar Compounds
Similar Compounds
2-(2H-1,3-BENZODIOXOL-5-YLOXY)-N-(4-PHENYL-1,3-THIAZOL-2-YL)ACETAMIDE: Lacks the ethyl group on the thiazole ring.
2-(2H-1,3-BENZODIOXOL-5-YLOXY)-N-(5-ETHYL-1,3-THIAZOL-2-YL)ACETAMIDE: Lacks the phenyl group on the thiazole ring.
Uniqueness
The presence of both the ethyl and phenyl groups on the thiazole ring in 2-(2H-1,3-BENZODIOXOL-5-YLOXY)-N-(5-ETHYL-4-PHENYL-1,3-THIAZOL-2-YL)ACETAMIDE may confer unique steric and electronic properties, potentially enhancing its biological activity or chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C20H18N2O4S |
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Molecular Weight |
382.4 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C20H18N2O4S/c1-2-17-19(13-6-4-3-5-7-13)22-20(27-17)21-18(23)11-24-14-8-9-15-16(10-14)26-12-25-15/h3-10H,2,11-12H2,1H3,(H,21,22,23) |
InChI Key |
BEBDZJLVTPEFCA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C(S1)NC(=O)COC2=CC3=C(C=C2)OCO3)C4=CC=CC=C4 |
Origin of Product |
United States |
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